N-Ethyl-N-methyldodecanamide
Description
Structure
3D Structure
Properties
CAS No. |
59585-49-8 |
|---|---|
Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
N-ethyl-N-methyldodecanamide |
InChI |
InChI=1S/C15H31NO/c1-4-6-7-8-9-10-11-12-13-14-15(17)16(3)5-2/h4-14H2,1-3H3 |
InChI Key |
LNIHFOYOWVOFGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC |
Origin of Product |
United States |
Significance Within Amide Chemistry and Long Chain Amides
Amides are a cornerstone of organic chemistry and biochemistry, with the amide bond being the fundamental linkage in peptides and proteins. Long-chain amides, in particular, are noted for their surfactant properties, thermal stability, and role as chemical intermediates. As a tertiary amide, N-Ethyl-N-methyldodecanamide is distinguished by the absence of a hydrogen atom on the nitrogen, which precludes it from participating in hydrogen bonding as a donor. This structural feature typically results in a lower melting and boiling point compared to its primary and secondary amide counterparts.
The long dodecyl chain imparts a significant hydrophobic character to the molecule, suggesting it would be largely insoluble in water but soluble in organic solvents. This amphiphilic nature is a hallmark of surfactants and emulsifiers. While the reduction of secondary amides like N-methyldodecanamide is a known route to corresponding amines, the specific reactivity and potential transformation pathways of this compound have not been documented. libretexts.orgpressbooks.pub The study of such a compound could provide deeper insights into the reactivity of sterically hindered tertiary amides and the influence of asymmetrical N-substitution on the chemical and physical properties of long-chain amides.
Research Landscape and Knowledge Gaps Pertaining to N Ethyl N Methyldodecanamide
Conventional Routes for N-Substituted Amide Synthesis
The formation of N-substituted amides, such as this compound, is a cornerstone of organic synthesis. Traditional methods for creating this functional group often involve the coupling of a carboxylic acid and an amine.
Carboxylic Acid and Amine Condensation Mechanisms
The direct condensation of a carboxylic acid with an amine to form an amide is a seemingly straightforward reaction that involves the elimination of a water molecule. libretexts.orgacsgcipr.org However, the process is complicated by an initial acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is typically conducted at high temperatures (above 100°C) to drive off water and shift the equilibrium towards the amide product. libretexts.orgacsgcipr.org
The mechanism under these thermal conditions likely involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid. acsgcipr.org This is often facilitated by the carboxylic acid existing as a hydrogen-bonded dimer, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org The subsequent elimination of water yields the desired amide.
A common laboratory and industrial approach to circumvent the high temperatures required for direct condensation is the use of activating agents. libretexts.org One of the most prevalent methods involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. libretexts.orgsavemyexams.com The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the lone pair of electrons on the nitrogen of the amine, leading to the formation of the amide and hydrochloric acid as a byproduct. savemyexams.com
Another widely used method employs coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). In this process, the carboxylic acid adds to the DCC molecule, forming a highly reactive intermediate with a good leaving group. This intermediate is then susceptible to nucleophilic attack by the amine, resulting in the formation of the amide and dicyclohexylurea as a byproduct. libretexts.org
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing the reaction conditions is crucial for maximizing the yield and selectivity of N-substituted amide synthesis. Key parameters that are often manipulated include the choice of solvent, temperature, and the molar ratio of reactants.
For instance, in the synthesis of N-substituted acrylamides, a related class of amides, the reaction conditions were optimized by screening various solvents and bases. researchgate.net Similarly, for the synthesis of N-substituted β-aminopropanamides, optimization of reaction conditions was also a key step. researchgate.net In the context of this compound synthesis, a non-polar solvent might be favored to facilitate the removal of water via azeotropic distillation, particularly when using the direct thermal condensation method. The temperature is a critical factor; while higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation of the product. acsgcipr.org Therefore, finding the optimal temperature that balances reaction speed and product stability is essential.
The stoichiometry of the reactants also plays a significant role. Using a slight excess of one of the reactants, typically the more volatile or less expensive one, can help drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges.
Table 1: Factors Influencing N-Substituted Amide Synthesis
| Parameter | Influence on Reaction | General Optimization Strategy |
| Solvent | Can affect reactant solubility, reaction rate, and ease of water removal. | Screen various solvents to find the one that provides the best balance of solubility and reactivity. For thermal condensation, a solvent that forms an azeotrope with water is often preferred. |
| Temperature | Affects the rate of reaction and potential for side reactions or degradation. | Optimize to achieve a reasonable reaction time while minimizing byproduct formation. |
| Reactant Ratio | Can influence the equilibrium position and drive the reaction to completion. | A slight excess of one reactant may be used, but large excesses should be avoided. |
| Catalyst/Activating Agent | Can significantly lower the activation energy and allow for milder reaction conditions. | Select an appropriate catalyst or activating agent based on the specific substrates and desired reaction conditions. |
Advanced Synthetic Strategies
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and selective methods for amide bond formation, moving beyond the traditional approaches.
Novel Catalytic Approaches in Amide Bond Formation
The development of catalytic methods for direct amidation is a major area of research, aiming to avoid the use of stoichiometric activating agents that generate significant waste. mdpi.comdur.ac.uk Various catalysts, including those based on boron, titanium, and zirconium, have been investigated. ucl.ac.uk Boronic acids, for example, have emerged as effective catalysts that can facilitate direct amide formation under milder conditions. scispace.com The proposed mechanism involves the formation of a reactive acylboronate intermediate, which is then readily attacked by the amine.
Transition metal-catalyzed reactions also offer promising alternatives. mdpi.com For instance, copper-catalyzed methods have been developed for the synthesis of N-substituted amides from nitriles and amines. scielo.br These catalytic systems often exhibit high efficiency and functional group tolerance. Other catalytic strategies include oxidative amidation, transamidation, and photoredox catalysis. mdpi.com
Stereoselective Synthesis Considerations
When the amine or carboxylic acid contains a stereocenter, the stereoselectivity of the amide bond formation becomes a critical consideration. While the direct condensation of a chiral carboxylic acid with an amine generally proceeds without racemization at the carboxylic acid's stereocenter, harsh reaction conditions can sometimes lead to partial loss of stereochemical integrity. acsgcipr.org
Advanced strategies are being developed to achieve high stereoselectivity in amide synthesis. This includes the use of chiral catalysts that can control the stereochemical outcome of the reaction. For example, stereoselective amination of amides has been achieved using chiral catalysts. acs.org Another approach involves intramolecular acyl transfer, where a chiral auxiliary is used to direct the stereoselective formation of the amide bond. rsc.org While specific studies on the stereoselective synthesis of this compound are not widely reported, the principles developed for other chiral amides would be applicable. The choice of synthetic route and reaction conditions would be paramount in preserving or establishing the desired stereochemistry in the final product.
Chemical Reactivity and Transformation Studies of N Ethyl N Methyldodecanamide
Reduction Reactions
The reduction of the amide carbonyl group in N-Ethyl-N-methyldodecanamide is a key transformation, converting the amide into a tertiary amine. This reaction typically requires powerful reducing agents due to the resonance stabilization of the amide bond, which makes it less reactive than corresponding ketones or esters.
Amide Carbonyl Reduction to Amines (e.g., via Lithium Aluminum Hydride)
Lithium Aluminum Hydride (LiAlH₄) is a potent nucleophilic reducing agent widely employed for the reduction of amides. ucalgary.camasterorganicchemistry.com Unlike reductions of other carbonyl compounds that yield alcohols, the reduction of amides with LiAlH₄ proceeds with the complete removal of the carbonyl oxygen, yielding an amine. chemistrysteps.comcommonorganicchemistry.com In the case of this compound, this reaction transforms the amide into N-ethyl-N-methyldodecan-1-amine.
Reaction Scheme: Reduction of this compound
| Reactant | Reagents | Product |
|---|
This transformation is highly efficient and is a standard method for synthesizing tertiary amines from the corresponding tertiary amides. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reactive aluminum complexes and isolate the amine product. ucalgary.ca
Mechanistic Pathways of Reductive Transformations
The reduction of a tertiary amide like this compound by Lithium Aluminum Hydride follows a distinct mechanistic pathway compared to other carbonyl compounds. masterorganicchemistry.comyoutube.com
The mechanism involves the following key steps:
Nucleophilic Addition: A hydride ion (H⁻) from the AlH₄⁻ complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This addition breaks the C=O pi bond, and the oxygen atom coordinates to the aluminum species, forming a tetrahedral intermediate. ucalgary.cayoutube.com
Elimination to form an Iminium Ion: The tetrahedral intermediate is unstable. The lone pair of electrons on the nitrogen atom facilitates the elimination of the oxygen atom (as an aluminate salt), which is a good leaving group in this context. This step results in the formation of a highly reactive electrophilic species known as an iminium ion. ucalgary.camasterorganicchemistry.com
Second Hydride Addition: A second hydride ion from LiAlH₄ rapidly attacks the electrophilic carbon of the iminium ion. This nucleophilic addition neutralizes the positive charge on the nitrogen atom and completes the reduction, forming the final tertiary amine product. ucalgary.ca
This two-step hydride addition process effectively replaces the carbonyl oxygen with two hydrogen atoms, converting the C=O group to a CH₂ group.
Hydrolytic Cleavage of the Amide Bond
Amide hydrolysis is the cleavage of the C-N bond through reaction with water, resulting in a carboxylic acid and an amine. Due to the stability of the amide bond, this reaction is typically slow and requires harsh conditions, such as heating in the presence of a strong acid or base, to proceed at a practical rate. chemguide.co.uklibretexts.org The hydrolysis of this compound yields dodecanoic acid and N-ethyl-N-methylamine.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of this compound is accelerated by the protonation of the carbonyl oxygen. libretexts.org
The generally accepted mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by a strong acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the nitrogen into a better leaving group (an amine).
Elimination of the Amine: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-ethyl-N-methylamine molecule.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final dodecanoic acid product and regenerate the acid catalyst.
Base-Catalyzed Hydrolysis Mechanisms
In the presence of a strong base, such as sodium hydroxide, the amide bond of this compound can also be cleaved. chemguide.co.uk This process, often termed saponification, is irreversible because the final step involves an acid-base reaction.
The mechanism for base-catalyzed hydrolysis is:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.org
Elimination of the Amide Ion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-ethyl-N-methylamide anion, which is a very poor leaving group. This step is generally slow and is often the rate-determining step for the hydrolysis of tertiary amides. uregina.ca
Acid-Base Reaction: The expelled amide anion is a strong base and immediately deprotonates the newly formed dodecanoic acid. This acid-base reaction is highly favorable and drives the equilibrium towards the products, forming a carboxylate salt (sodium dodecanoate) and N-ethyl-N-methylamine.
Protonation (Workup): An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the final dodecanoic acid product.
Hydrotreating and Denitrogenation Reactions
Hydrotreating is a catalytic process used in biorefineries and the petroleum industry to remove heteroatoms like nitrogen (hydrodenitrogenation, HDN) and oxygen (hydrodeoxygenation, HDO) from organic feedstocks. wikipedia.org While specific studies on this compound are not prevalent, research on analogous long-chain amides, such as hexadecanamide, provides insight into the expected reaction pathways. chemrxiv.orgrsc.org
The hydrotreating of amides involves high temperatures and pressures of hydrogen gas in the presence of a heterogeneous catalyst, typically sulfided nickel-molybdenum (NiMo) or cobalt-molybdenum (CoMo) on an alumina support, or platinum-based catalysts. chemrxiv.orgrsc.orgsciprofiles.com
Two primary reaction pathways are proposed for the hydrodenitrogenation of long-chain amides: chemrxiv.org
Dehydration Pathway (HDO first):
The amide first undergoes dehydration (elimination of water) to form a nitrile intermediate (dodecanenitrile).
The nitrile is then hydrogenated to a primary amine (dodecylamine).
Finally, the primary amine undergoes hydrogenolysis of the C-N bond to remove ammonia (B1221849), yielding the corresponding alkane (dodecane).
Deamination Pathway (HDN first):
The amide undergoes initial cleavage of the C-N bond (deamination) to form a carboxylic acid (dodecanoic acid) and an amine.
The resulting carboxylic acid is then deoxygenated via hydrodeoxygenation (HDO) or decarboxylation to produce the alkane.
Studies on hexadecanamide show that catalysts can favor one pathway over the other. For instance, NiMo/TiO₂ was found to be more active than NiMo/γ-Al₂O₃, with the titania support promoting the initial HDO of the amide. chemrxiv.org Furthermore, condensation reactions can occur, leading to the formation of heavier secondary amines as intermediates. chemrxiv.orgresearchgate.net The presence of oxygen-containing compounds has been observed to suppress the HDN activity of the catalyst. rsc.org
Lack of Specific Research Data Hinders Detailed Analysis of this compound's Chemical Reactivity and Transformation
Amides, such as this compound, are recognized as important model compounds for understanding the hydrotreating of bio-oils and other renewable feedstocks, which often contain significant amounts of nitrogen and oxygen. The removal of these heteroatoms is crucial for upgrading these feedstocks into high-quality transportation fuels. However, the specific reaction mechanisms, catalytic requirements, and kinetic parameters for the hydrotreating of this compound have not been a focus of published research.
General studies on the HDO of fatty acid derivatives and the HDN of nitrogen-containing organic compounds provide a foundational understanding of the potential transformation pathways. For instance, the deoxygenation of amides could theoretically proceed through pathways involving the cleavage of the carbon-oxygen double bond and the carbon-nitrogen bond. Similarly, denitrogenation would necessitate the breaking of the carbon-nitrogen bond. The specific conditions, such as temperature, pressure, and the nature of the catalyst, would be expected to play a critical role in directing the reaction towards desired products.
The influence of various catalysts, such as supported metal catalysts (e.g., Ni, Mo, Co on supports like Al₂O₃, SiO₂, or zeolites), on the conversion of amides is a key area of investigation in the broader field of biomass upgrading. These catalysts are known to facilitate hydrogenation, C-O bond scission, and C-N bond scission. However, without specific experimental data for this compound, any discussion on the influence of catalysts and reaction environments on its conversion would be purely speculative.
Furthermore, kinetic studies are essential for understanding the reaction rates and for the design and optimization of industrial processes. Such studies for the hydrotreating of this compound would involve determining reaction orders, activation energies, and frequency factors for the various reaction steps. The absence of such data in the literature prevents a quantitative analysis of its hydrotreating processes.
Advanced Spectroscopic and Analytical Characterization of N Ethyl N Methyldodecanamide
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structure of compounds. When coupled with chromatographic separation methods, it becomes a powerful tool for identifying and quantifying substances within complex mixtures.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like N-Ethyl-N-methyldodecanamide. nist.govetamu.edu In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. etamu.edu
Upon elution from the GC column, molecules enter the MS ion source, where they are ionized, commonly by electron ionization (EI). nist.gov This high-energy process generates a positively charged molecular ion (M•+) and a series of characteristic fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular "fingerprint." etamu.edulibretexts.org
For this compound, the molecular ion peak would confirm its molecular weight. Key fragmentation pathways would likely involve:
Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom.
McLafferty rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Cleavage of the acyl group: Loss of the dodecanoyl portion of the molecule.
The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), could be compared against spectral libraries for identification. libretexts.org
Hypothetical GC-MS Data Table for this compound This table is illustrative and not based on experimental data.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 241 | [M]+ | Molecular Ion |
| 226 | [M-CH3]+ | Loss of a methyl group |
| 212 | [M-C2H5]+ | Loss of an ethyl group |
| 114 | [CH3(CH2)9CO]+ | Acylium ion from cleavage of C-N bond |
| 86 | [CH2=N(CH3)C2H5]+ | Alpha-cleavage product |
High-resolution mass spectrometry (HR-MS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). thermofisher.comnih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. While conventional MS can distinguish between ions of different nominal masses, HR-MS can differentiate between ions that are isobaric (have the same nominal mass but different exact masses) due to different elemental compositions. thermofisher.com
For this compound (C15H31NO), HR-MS would be used to measure the exact mass of the molecular ion. This experimental value would then be compared to the calculated theoretical mass. A close match (e.g., <5 ppm error) provides strong evidence for the assigned molecular formula, confirming the compound's identity and purity. longdom.org This technique is crucial when reference standards are unavailable or when analyzing novel compounds. nih.gov
For analyzing this compound in complex biological or environmental samples, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. cmro.in LC separates compounds in a liquid mobile phase based on their physicochemical properties (e.g., polarity, size). nih.gov This technique is suitable for a wide range of compounds, including those that are non-volatile or thermally unstable and thus not amenable to GC-MS. nih.govmdpi.com
After separation by LC, the analyte is introduced into the mass spectrometer via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques typically generate protonated molecules (e.g., [M+H]+) with minimal fragmentation. cmro.in For more structural information and enhanced selectivity, tandem mass spectrometry (MS/MS) is often employed. In an MS/MS experiment, the [M+H]+ ion is selected, fragmented, and the resulting product ions are analyzed, providing a second layer of confirmation for the compound's identity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. auremn.org.br
¹H NMR (Proton NMR) provides information about the different types of hydrogen atoms in a molecule. libretexts.org The spectrum for this compound would be expected to show distinct signals for the protons on the N-methyl group, the N-ethyl group (methylene and methyl), and the long dodecanoyl chain (α-methylene, β-methylene, bulk methylenes, and the terminal methyl group). netlify.app The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration (area under the peak) reveals the relative number of protons of each type. chemistrysteps.com
¹³C NMR provides a signal for each unique carbon atom in the molecule. researchgate.net For this compound, distinct peaks would be expected for the carbonyl carbon, the N-alkyl carbons, and each carbon in the dodecanoyl chain. docbrown.info The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, often allowing for the resolution of every carbon atom.
Hypothetical NMR Data Table for this compound (in CDCl₃) This table is illustrative and based on typical chemical shifts for similar functional groups, not on experimental data.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| C=O | - | ~173 |
| N-CH₃ | ~2.95 (s) | ~33-35 |
| N-CH₂CH₃ | ~3.35 (q) | ~40-42 |
| N-CH₂CH₃ | ~1.15 (t) | ~12-14 |
| α-CH₂ (to C=O) | ~2.30 (t) | ~34 |
| Alkyl Chain (-CH₂-)n | ~1.25 (m) | ~22-32 |
| Terminal -CH₃ | ~0.88 (t) | ~14 |
Tertiary amides like this compound exhibit restricted rotation around the amide C-N bond due to its partial double-bond character. nanalysis.com This can lead to the existence of different rotational isomers, or conformers. Advanced NMR techniques are essential for studying these dynamic processes. auremn.org.bripb.pt
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the rate of interconversion between conformers. At low temperatures, the rotation may be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature, from which the energy barrier to rotation (ΔG‡) can be calculated. researchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). mdpi.commdpi.com For this compound, NOE correlations could be observed between the protons of the N-alkyl groups and the protons on the α-carbon of the acyl chain. The specific correlations observed would help determine the preferred conformation(s) around the C-N amide bond in solution. nih.govcopernicus.org
These advanced techniques provide critical insights into the three-dimensional structure and dynamic behavior of the molecule in solution, which are fundamental to understanding its chemical properties. auremn.org.br
Infrared and Raman Spectroscopy
Vibrational Spectroscopy for Functional Group Identification
The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands in the IR spectrum and scattering peaks in the Raman spectrum to the vibrations of its constituent functional groups. The key functional groups in this compound are the tertiary amide group, the long dodecyl alkyl chain, the N-ethyl group, and the N-methyl group.
The most prominent band in the infrared spectrum of a tertiary amide is the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. For tertiary amides, this band typically appears as a strong absorption in the region of 1630-1670 cm⁻¹. This intense absorption is a reliable indicator of the presence of the amide functional group.
The C-N stretching vibration of the tertiary amide group is another key diagnostic feature. This vibration is typically observed in the range of 1250-1020 cm⁻¹. The exact position of this band can be influenced by the nature of the substituents on the nitrogen atom.
The long dodecyl chain gives rise to several characteristic vibrational modes. The stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups are observed in the 2850-3000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ groups typically appear around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The corresponding vibrations for the terminal methyl group are also found in this region.
Bending vibrations of the CH₂ and CH₃ groups are also present. The scissoring vibration of the CH₂ groups is found near 1465 cm⁻¹, while the rocking vibration of the long methylene chain can produce a characteristic band around 720 cm⁻¹.
The N-ethyl and N-methyl groups attached to the amide nitrogen also contribute to the vibrational spectrum. The C-H stretching and bending vibrations of these groups will overlap with those of the dodecyl chain. Additionally, vibrations associated with the N-CH₃ and N-CH₂CH₃ moieties will be present. For instance, N-CH₃ vibrations can be expected in the 2820-2760 cm⁻¹ range, often overlapping with the C-H stretching bands. docbrown.info
Raman spectroscopy provides complementary information to infrared spectroscopy. While the carbonyl stretch is strong in the IR, it is also observable in the Raman spectrum. C-C bond stretching vibrations within the long alkyl chain, which are often weak in the IR spectrum, can give rise to more intense peaks in the Raman spectrum, particularly in the 800-1200 cm⁻¹ region. researchgate.net The symmetric C-H stretching vibrations of the alkyl groups also tend to be strong in the Raman spectrum.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1670 | Strong | Medium |
| C-H Asymmetric Stretch | -CH₃, -CH₂- | 2950 - 2975 | Strong | Strong |
| C-H Symmetric Stretch | -CH₃, -CH₂- | 2860 - 2880 | Strong | Strong |
| CH₂ Asymmetric Stretch | -(CH₂)₁₀- | ~2925 | Strong | Strong |
| CH₂ Symmetric Stretch | -(CH₂)₁₀- | ~2855 | Strong | Strong |
| CH₂ Scissoring | -(CH₂)₁₀- | ~1465 | Medium | Medium |
| CH₃ Symmetric Bend | -CH₃ | ~1375 | Medium | Medium |
| C-N Stretch | Tertiary Amide | 1250 - 1020 | Medium-Strong | Weak |
| CH₂ Rocking | -(CH₂)₁₀- | ~720 | Medium-Weak | Weak |
Computational Chemistry and Theoretical Modeling of N Ethyl N Methyldodecanamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of N-Ethyl-N-methyldodecanamide. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.
Electronic structure analysis focuses on the distribution of electrons within the this compound molecule. Methods like Density Functional Theory (DFT) are commonly used to perform these calculations, providing a detailed picture of electron density and molecular orbitals. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron to a higher energy state. Analysis of these frontier orbitals helps in understanding the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.
Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents theoretical data that would be obtained from quantum chemical calculations, illustrating the typical outputs of such an analysis.
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 1.2 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 | eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.8 | Debye | Measure of the overall polarity of the molecule. |
Reaction Pathway Energetics and Transition State Theory
Transition state theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.orgbritannica.com Computationally, TST is used to model the energetic landscape of a reaction involving this compound, such as its hydrolysis or oxidation. This involves identifying the lowest energy path from reactants to products, which passes through a high-energy intermediate configuration known as the transition state or activated complex. britannica.comnumberanalytics.comlibretexts.org
By calculating the potential energy surface, researchers can determine the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. britannica.com This value is crucial for predicting the rate of a reaction; a higher activation energy corresponds to a slower reaction rate. These calculations provide a mechanistic understanding of how transformations of this compound occur at the molecular level.
Table 2: Illustrative Energetics for a Hypothetical Hydrolysis Reaction Pathway This table provides a conceptual model of the energy changes during a reaction, as would be determined by computational analysis.
| Species | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) | Description |
| Reactants (this compound + H₂O) | 0.0 kcal/mol | 0.0 kcal/mol | Initial state of the system. |
| Transition State | +25.3 kcal/mol | +28.1 kcal/mol | The highest energy point along the reaction coordinate, determining the reaction rate. numberanalytics.com |
| Products (Dodecanoic acid + N-Ethylmethylamine) | -5.7 kcal/mol | -6.2 kcal/mol | Final state of the system after the reaction is complete. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide a virtual microscope to observe its dynamic behavior, including conformational changes and interactions with its environment.
This compound is a flexible molecule with multiple rotatable bonds, allowing it to adopt a vast number of different three-dimensional shapes or conformations. MD simulations can explore this conformational landscape to identify the most stable and frequently occurring structures. nih.gov This is achieved by solving Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of atoms change over time. mdpi.com
Analysis of these trajectories reveals the preferred dihedral angles and the nature of intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations. Furthermore, when simulated in a solvent like water, MD can elucidate the crucial intermolecular interactions, such as the formation of hydrogen bonds between the amide group and surrounding water molecules, which govern its solubility and aggregation behavior. Theoretical studies on similar N-alkyl,N-methylamides have highlighted the importance of both steric and electronic effects in determining conformational preferences. researchgate.net
Machine Learning and Chemoinformatics Applications
Machine learning (ML) and chemoinformatics are increasingly being applied to chemistry to analyze large datasets and build predictive models. nih.govresearchgate.net These approaches leverage chemical structure information to forecast the properties and behavior of molecules like this compound.
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of chemoinformatics. mdpi.com These models establish a mathematical relationship between the structural features of a molecule (descriptors) and its biological activity or physicochemical properties. researchgate.netencyclopedia.pub
For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or toxicity. This would involve calculating a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties from quantum calculations) for a series of related amide compounds with known experimental data. An ML algorithm, such as random forest or support vector machines, would then be trained on this dataset to learn the underlying patterns. researchgate.net The resulting model could then be used to predict the properties of this compound and other novel amides, accelerating research and reducing the need for extensive experimental testing.
Table 3: Example Performance Metrics for a Hypothetical QSPR Model Predicting Aqueous Solubility This table illustrates the typical statistical metrics used to evaluate the performance of a predictive chemoinformatics model.
| Metric | Value | Description |
| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in the experimental data is predictable from the model. |
| RMSE (Root Mean Square Error) | 0.30 | Represents the standard deviation of the prediction errors, in the units of the predicted property (e.g., logS). researchgate.net |
| MAE (Mean Absolute Error) | 0.22 | The average absolute difference between the predicted and actual values. researchgate.net |
Environmental Occurrence, Formation, and Fate in Complex Systems
Formation in Thermochemical Conversion Processes of Biomass
The generation of N-Ethyl-N-methyldodecanamide is primarily associated with high-temperature, high-pressure conversion technologies that process organic waste and biomass into energy carriers.
Hydrothermal liquefaction (HTL) is a thermal depolymerization process that converts wet biomass into a crude-like oil, often called bio-crude. wikipedia.org This process operates at temperatures of 250-550 °C and high pressures (5-25 MPa), using water as a solvent and reactant. wikipedia.org When the feedstock for HTL is rich in proteins and lipids—such as microalgae, sewage sludge, or food processing waste—the resulting bio-crude often contains a significant fraction of nitrogenous organic compounds, including a variety of amides. researchgate.netmdpi.com
Research has shown that the interaction between the lipid and protein fractions of biomass under HTL conditions is a primary route for the formation of fatty acid amides. researchgate.netkit.edu While lignocellulosic feedstocks like wood primarily yield phenolic compounds, protein-rich feedstocks such as algae produce bio-crude with higher percentages of N-heterocycles and amides. mdpi.com For instance, the HTL of microalgae has been shown to produce amides like dodecanamide (B72619) and N-methyldodecanamide, which are structurally related to this compound. mdpi.com The specific amides formed depend directly on the composition of the feedstock and the processing conditions. researchgate.net
Table 1: Examples of Amides Identified in Bio-crude from HTL of Various Feedstocks
| Feedstock | Identified Amides | Reference |
|---|---|---|
| Microalgae (Spirulina) | Dodecanamide, N-methyldodecanamide, 9-Octadecenamide | mdpi.com |
| Protein-Lipid Mixtures | Fatty Acid Amides (general) | researchgate.net |
| Sewage Sludge | Aromatic and Aliphatic Amides | nih.gov |
The formation of this compound and similar long-chain amides during HTL proceeds through a series of reactions involving the degradation products of the primary biomass components: lipids and proteins.
The core mechanism is the condensation reaction between a carboxylic acid and an amine. researchgate.net
Formation of Fatty Acids: Under hydrothermal conditions, lipids (triglycerides) are hydrolyzed to form glycerol (B35011) and free fatty acids. Dodecanoic acid (lauric acid), the 12-carbon fatty acid corresponding to dodecanamide, is a common component of lipids from various biomass sources.
Formation of Amines: Proteins are hydrolyzed into their constituent amino acids. Through subsequent reactions such as decarboxylation and deamination, these amino acids break down to form ammonia (B1221849) and various primary, secondary, and tertiary amines. The specific amine N-ethylmethylamine, required for the formation of this compound, can be formed from the degradation of relevant amino acid precursors or through reactions between smaller amine and aldehyde intermediates.
Amidation: The fatty acid (dodecanoic acid) reacts with the amine (N-ethylmethylamine) under heat and pressure to form the corresponding amide, this compound, with the elimination of a water molecule.
Studies using model compounds have shown that increasing the lipid content in a protein-containing feedstock can suppress the formation of undesirable N-heteroaromatic compounds and instead promote the formation of stable heteroaliphatic amides. kit.edu This suggests that the reactive amine intermediates from protein degradation are effectively "trapped" by fatty acids to form amides, preventing them from participating in more complex cyclization reactions. kit.edu
Environmental Transformation and Degradation Pathways
Once formed, the environmental fate of a compound like this compound is governed by its resistance to chemical and biological degradation.
The amide bond is the least reactive of the common carboxylic acid derivatives and is generally stable, particularly in the aqueous conditions found in the environment. pressbooks.pub The hydrolysis of amides to yield a carboxylic acid and an amine requires more extreme conditions (e.g., heating in strong acid or base) than the hydrolysis of esters. pressbooks.pub
As a tertiary amide, this compound is exceptionally resistant to cleavage. arkat-usa.org The rate of alkaline hydrolysis increases with the lipophilicity of the amide, moving from primary to tertiary amides in certain non-aqueous conditions; however, in general aqueous environmental systems, tertiary amides are considered very difficult to hydrolyze. arkat-usa.orgumich.edu
Biotransformation through enzymatic pathways is another potential degradation route. While enzymes such as amidases can hydrolyze amide bonds, their substrate specificity is a key factor. researchgate.net Studies on some amidases have shown that activity can decrease with longer alkyl chain lengths and that branched amides are often poor substrates. researchgate.net The bulky ethyl and methyl groups on the nitrogen atom of this compound would likely confer significant steric hindrance, potentially making it a poor substrate for many common hydrolytic enzymes and thus contributing to its persistence.
Environmental fate modeling predicts how a chemical will move and persist in the environment based on its physicochemical properties. nih.govepa.gov For this compound, key properties would be its high molecular weight, the long dodecyl (C12) alkyl chain, and the stable tertiary amide bond.
Persistence: Persistence refers to the length of time a contaminant remains in the environment. epa.gov Due to the high chemical stability of the tertiary amide bond, this compound is expected to be highly persistent, with a long degradation half-life in soil and surface waters. arkat-usa.orgnih.gov
Transport and Mobility: The long, nonpolar dodecyl chain makes the molecule lipophilic (fat-soluble) and hydrophobic (water-insoluble). Multimedia environmental fate models would likely predict that if released, the compound would preferentially partition from water into organic matter in soil and sediment. nih.gov Its mobility in the soil column is expected to be low due to strong sorption to soil particles, reducing the likelihood of it leaching into groundwater. acs.org Its low volatility would also mean that transport in the air is not a significant pathway. nih.gov
Role as a Model Compound in Biofuel Upgrading Research
The presence of nitrogen-containing compounds in bio-crude is a major challenge for its use as a "drop-in" fuel. During combustion, these compounds can form harmful NOx emissions. Furthermore, they are known to poison the catalysts used in conventional petroleum refining to upgrade crude oil into transportation fuels (e.g., gasoline, diesel). nih.govmdpi.com This necessitates a dedicated upgrading step, typically catalytic hydrotreating, to remove nitrogen (hydrodenitrogenation, or HDN).
Amides, and particularly stable tertiary amides like this compound, are among the more recalcitrant nitrogen species to remove. Their stability makes the cleavage of the C-N bonds difficult, requiring severe process conditions (high temperature, high hydrogen pressure, and active catalysts).
In this context, this compound serves as an important model compound for research into biofuel upgrading. By studying the hydrodenitrogenation of a single, known compound, researchers can:
Elucidate complex reaction mechanisms and pathways for nitrogen removal.
Develop and test the efficacy of new, more efficient catalysts specifically designed for HDN.
Determine the optimal process conditions (temperature, pressure, residence time) needed to break down these stable amides.
Understand how the molecular structure (e.g., the long alkyl chain and substituted nitrogen) influences catalytic activity and product distribution.
Using such model compounds is essential for developing the cost-effective and efficient upgrading technologies required to convert nitrogen-rich bio-crude into clean, high-quality hydrocarbon fuels.
Detection in Consumer Products and Environmental Samples
Comprehensive searches of scientific literature did not yield specific studies detailing the detection and quantification of this compound in consumer products or environmental samples. While general analytical methods exist for related compounds such as fatty acid amides and tertiary amines, specific data on the presence of this compound in matrices like wastewater, soil, indoor dust, or commercial products are not available in the reviewed literature.
The analysis of structurally similar compounds, such as tertiary fatty acid amides and other surfactants, typically employs advanced analytical techniques. These methods are capable of detecting trace levels of organic compounds in complex matrices.
General Analytical Approaches for Related Compounds:
Chromatography Coupled with Mass Spectrometry: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods for identifying and quantifying amides and other surfactants in environmental and consumer product samples. These methods separate complex mixtures and provide detailed structural information, allowing for the identification of specific compounds.
Sample Preparation: Prior to analysis, samples from various matrices undergo an extraction process to isolate and concentrate the compounds of interest. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and pressurized solvent extraction (PSE). The choice of method depends on the sample matrix and the physicochemical properties of the target analyte.
High-Resolution Mass Spectrometry (HRMS): For complex environmental samples, HRMS is often employed. This technique provides highly accurate mass measurements, which aids in the identification of unknown compounds and their transformation products.
Although these analytical frameworks are well-established for a wide range of chemical contaminants, their specific application to detect this compound has not been documented in the available research. Consequently, there is no reported data to populate tables regarding its concentration in various products or environmental compartments. Further research would be necessary to ascertain its occurrence, concentrations, and potential distribution in the environment and consumer goods.
Non Clinical Applications and Materials Science Relevance
Surfactant and Emulsifier Properties in Industrial Formulations
The efficacy of N-Ethyl-N-methyldodecanamide as a surfactant and emulsifier is rooted in its molecular architecture. The long dodecyl chain provides significant hydrophobicity, while the tertiary amide group introduces polarity, enabling the molecule to interact with both oil and water phases. This dual affinity allows it to reduce interfacial tension and stabilize emulsions, which is crucial in numerous industrial formulations.
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from the behavior of structurally similar N-alkylamides. These compounds are known to exhibit surface-active properties, including the ability to form micelles above a certain concentration, known as the critical micelle concentration (CMC).
Table 1: Comparison of Critical Micelle Concentration (CMC) for Structurally Related Surfactants
| Surfactant | Molecular Formula | CMC (mol/L) | Temperature (°C) |
|---|---|---|---|
| Sodium Dodecyl Sulfate | C12H25NaO4S | 8 x 10⁻³ | 25 |
| Dodecyltrimethylammonium Bromide | C15H34BrN | 1.6 x 10⁻² | 25 |
Note: The CMC for this compound is a predicted value based on its structure and is included for illustrative purposes.
The relationship between the molecular structure of this compound and its surface activity is a key aspect of its functionality. The principles of structure-activity relationships (SAR) in surface chemistry help in understanding its potential behavior.
Hydrophobic Chain Length: The 12-carbon dodecyl chain is a significant contributor to the molecule's hydrophobicity. In general, for a homologous series of surfactants, increasing the alkyl chain length leads to a decrease in the CMC and an increase in surface activity, up to a certain point. The dodecyl group provides a strong driving force for the molecule to adsorb at interfaces.
Polar Head Group: The N-Ethyl-N-methylamide group serves as the polar head. As a tertiary amide, it is a non-ionic head group. Unlike ionic surfactants, its surface activity is less affected by changes in pH or the presence of electrolytes in the formulation. The size and polarity of the head group influence the packing of the surfactant molecules at an interface and the geometry of the micelles formed. The presence of both ethyl and methyl groups on the nitrogen atom provides steric bulk, which can affect the packing efficiency and the curvature of the interface.
Lubricant Properties and Frictional Behavior
The long alkyl chain of this compound suggests its potential utility as a lubricant or friction modifier. Fatty acid amides are known to form adsorbed layers on surfaces, which can reduce friction and wear. The mechanism of action typically involves the adsorption of the amide molecules onto the substrate, with the polar head group anchoring to the surface and the hydrophobic tails forming a low-shear-strength film.
The frictional behavior of such boundary lubricants is dependent on factors like the nature of the surfaces, the temperature, and the applied load. The presence of the N-Ethyl-N-methyl substitution on the amide nitrogen may influence the packing density and orientation of the molecules in the adsorbed layer, which in turn would affect the frictional properties.
Table 2: Frictional Coefficients of Materials with and without Amide-based Lubricants (Illustrative)
| Lubrication Condition | Substrate | Friction Coefficient (μ) |
|---|---|---|
| Dry | Steel on Steel | 0.5 - 0.8 |
| With Fatty Amide Lubricant | Steel on Steel | 0.1 - 0.2 |
Note: The data presented is illustrative of the effect of fatty amide lubricants in general. Specific data for this compound is not available.
Role in Specialized Chemical Formulations (e.g., non-biological detergents, coatings)
Given its surfactant and potential lubricant properties, this compound could find application in a variety of specialized chemical formulations.
Non-Biological Detergents: In detergent formulations, its role would be to assist in the removal of oily and greasy soils. As a non-ionic surfactant, it would offer good performance in hard water and could be compatible with other surfactant types (anionic, cationic, and amphoteric). Its emulsifying properties would help to keep the removed soil suspended in the wash water, preventing redeposition.
Coatings: In the coatings industry, surfactants are used as wetting agents, dispersants, and emulsifiers. This compound could function as a wetting agent to ensure uniform spreading of the coating on a substrate. It could also be used to disperse pigments and other solid particles within the coating formulation, preventing them from settling. As an emulsifier, it could be a component in emulsion polymerization or in the formulation of water-based paints and coatings.
Integration into Advanced Materials Development
The molecular structure of this compound also presents possibilities for its integration into advanced materials.
Polymer Composites: In the field of polymer composites, fatty amides are sometimes used as internal lubricants or processing aids. The incorporation of this compound into a polymer matrix could reduce the viscosity of the melt during processing, making it easier to mold. It could also migrate to the surface of the finished part, providing a degree of self-lubrication.
Nanomaterial Dispersion: The dispersion of nanoparticles in a liquid medium is a significant challenge in the development of nanomaterials. Surfactants are often used to stabilize these dispersions. The amphiphilic nature of this compound could allow it to adsorb onto the surface of nanoparticles, preventing them from agglomerating. The choice of a non-ionic surfactant like this amide can be advantageous in applications where the presence of ions is undesirable.
Conclusion and Future Research Trajectories
Synthesis and Reaction Mechanism Refinements
The synthesis of N-Ethyl-N-methyldodecanamide can be approached through several established amidation reactions. A primary route involves the reaction of dodecanoyl chloride with N-ethyl-N-methylamine. This method, a classic Schotten-Baumann reaction, is typically high-yielding but may require careful control of reaction conditions to manage the release of hydrochloric acid. Alternative, "greener" approaches are a key area for future research.
One promising avenue is the direct amidation of dodecanoic acid with N-ethyl-N-methylamine, facilitated by catalysts such as boric acid or zirconium-based catalysts. These methods often require higher temperatures and longer reaction times but avoid the use of harsh acylating agents. Future refinements in this area could focus on developing more efficient and selective catalysts that operate under milder conditions.
Table 1: Potential Synthetic Routes for this compound
| Reaction Type | Reactants | Catalyst/Reagent | Potential Advantages | Areas for Refinement |
| Acyl Chloride Reaction | Dodecanoyl chloride, N-Ethyl-N-methylamine | Base (e.g., triethylamine, pyridine) | High yield, fast reaction | Stoichiometric base use, HCl byproduct |
| Direct Amidation | Dodecanoic acid, N-Ethyl-N-methylamine | Boric acid, ZrCl4 | Atom economy, avoids acyl chlorides | High temperatures, catalyst efficiency |
| Transamidation | Dodecanamide (B72619), N-Ethyl-N-methylamine | Lewis or Brønsted acids | Alternative to direct amidation | Equilibrium control, substrate scope |
Further research into the reaction mechanisms using techniques like in-situ infrared (IR) spectroscopy and kinetic modeling will be crucial for optimizing these synthetic routes. Understanding the role of intermediates and transition states can lead to the rational design of more effective catalysts and reaction protocols.
Advanced Analytical and Computational Integration
The characterization of this compound and its reaction mixtures necessitates the use of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for both qualitative and quantitative analysis. For instance, a reverse-phase HPLC method using an acetonitrile-water mobile phase could effectively separate the amide from its starting materials and byproducts.
Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and correlation spectroscopies (e.g., COSY, HSQC), is indispensable for unambiguous structure elucidation. Computational chemistry can play a synergistic role in predicting spectroscopic data. Density functional theory (DFT) calculations can be employed to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm the structure and conformational preferences of the molecule.
Table 2: Key Analytical and Computational Techniques
| Technique | Application | Expected Data/Insights |
| HPLC-MS | Purity assessment, reaction monitoring | Retention time, mass-to-charge ratio |
| NMR Spectroscopy | Structural elucidation, conformational analysis | Chemical shifts, coupling constants, nuclear Overhauser effects |
| FT-IR Spectroscopy | Functional group identification | Characteristic amide C=O and C-N stretching frequencies |
| Computational Modeling (DFT) | Prediction of molecular properties | Optimized geometry, spectroscopic data, reaction energetics |
The integration of these techniques will provide a comprehensive understanding of the physicochemical properties of this compound.
Comprehensive Environmental Impact and Mitigation Studies
The environmental fate and potential ecotoxicity of this compound are critical areas for investigation, particularly if it is considered for large-scale applications. As a long-chain fatty amide, its environmental behavior may be analogous to other surfactants and personal care product ingredients.
Key research areas include its biodegradability, potential for bioaccumulation, and aquatic toxicity. Studies on its aerobic and anaerobic degradation pathways will be essential to understand its persistence in various environmental compartments. The octanol-water partition coefficient (log P) can be experimentally determined or computationally estimated to assess its potential for bioaccumulation in organisms.
Mitigation strategies for any potential environmental impact should be considered proactively. This could involve designing "green" formulations that enhance biodegradability or developing wastewater treatment methods specifically tailored to remove such compounds. For example, advanced oxidation processes or bioremediation could be explored for the efficient removal of this compound from water sources.
Exploration of Novel Materials Science Applications
The amphiphilic nature of this compound, with its long hydrophobic dodecyl chain and a polar amide headgroup, suggests a range of potential applications in materials science. Its properties as a surfactant, emulsifier, or lubricant are worth exploring.
In the realm of personal care products, it could function as a conditioning agent or a rheology modifier in creams and lotions. Its thermal stability, a characteristic of many fatty acid amides, could make it a suitable lubricant or plasticizer in industrial applications.
Further research could focus on its self-assembly properties in solution, potentially forming micelles or other ordered structures. These properties could be harnessed for applications in drug delivery or as templates for the synthesis of nanostructured materials. The exploration of its use as a corrosion inhibitor or as a component in specialty coatings also presents exciting research opportunities.
Q & A
Q. What are the recommended synthetic routes for N-Ethyl-N-methyldodecanamide, and how can purity be optimized?
this compound can be synthesized via nucleophilic acyl substitution, reacting dodecanoyl chloride with N-ethylmethylamine. Purification typically involves reduced-pressure distillation, as phase change data for similar amides indicate boiling points of 453–454 K at 0.020 atm . Column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended for isolating the product. Purity should be confirmed via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) .
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear magnetic resonance (NMR) spectroscopy is critical:
- ¹H NMR : Peaks at δ 1.25 ppm (m, 18H, alkyl chain), δ 2.95–3.10 ppm (q and s, N-CH₂CH₃ and N-CH₃).
- ¹³C NMR : Carbonyl resonance near δ 170 ppm, with alkyl carbons between δ 14–35 ppm. Fourier-transform infrared (FTIR) spectroscopy can confirm the amide C=O stretch (~1640 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular formula C₁₅H₃₁NO (calculated 241.2406 g/mol) .
Q. What are the key thermodynamic properties, and how can they be experimentally determined?
Critical properties include:
- Boiling point : ~453–454 K at 0.020 atm (extrapolated from N,N-dimethyldodecanamide data) .
- Melting point : Estimated via differential scanning calorimetry (DSC) for similar long-chain amides (range: 320–330 K).
- Solubility : Low in water; highly soluble in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO). These properties can be validated using thermogravimetric analysis (TGA) and solubility trials .
Advanced Research Questions
Q. How can this compound be applied in membrane biology or drug delivery systems?
The compound’s amphiphilic structure (hydrophobic alkyl chain, polar amide head) makes it suitable for studying lipid bilayer dynamics or as a surfactant in nanoparticle synthesis. For example, it can stabilize liposomal formulations for targeted drug delivery, as seen with structurally analogous amides in membrane permeability assays . Optimize concentration using dynamic light scattering (DLS) to monitor particle size and stability.
Q. What strategies resolve contradictions in reported physicochemical data?
Discrepancies in properties (e.g., melting points) may arise from impurities or measurement techniques. Cross-reference data from authoritative sources like the NIST Chemistry WebBook and replicate experiments under controlled conditions. Use standardized calibration methods (e.g., ASTM protocols) for thermal analysis and validate results with peer-reviewed datasets .
Q. How does the ethyl-methyl substitution on the amide nitrogen influence reactivity compared to dialkyl analogs?
The steric and electronic effects of the N-ethyl-methyl group alter nucleophilicity and hydrogen-bonding capacity. For instance, the methyl group reduces rotational freedom compared to bulkier substituents, impacting crystal packing (studied via X-ray diffraction) and solubility. Comparative kinetic studies with N,N-diethyl or N,N-dimethyl analogs can quantify these effects using Hammett plots or computational modeling (DFT) .
Methodological and Safety Considerations
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors during heating.
- Storage : Keep in a sealed container under inert gas (argon or nitrogen) at 277–283 K to prevent oxidation .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
Q. How can researchers validate synthetic yields and scalability?
Optimize reaction parameters (temperature, solvent, stoichiometry) using design of experiments (DoE). For scale-up, transition from batch to flow chemistry to maintain consistency. Monitor reaction progress with in-line FTIR or Raman spectroscopy. Report yields relative to theoretical maxima and include reproducibility data across ≥3 independent trials .
Data Reporting and Reproducibility
Q. What metadata should accompany experimental studies on this compound?
Include:
Q. How can computational models predict the behavior of this compound in novel applications?
Molecular dynamics (MD) simulations can model interactions with lipid bilayers or solvents. Use software like GROMACS with force fields (e.g., CHARMM36) parameterized for amides. Validate predictions with experimental data, such as surface tension measurements or neutron scattering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
